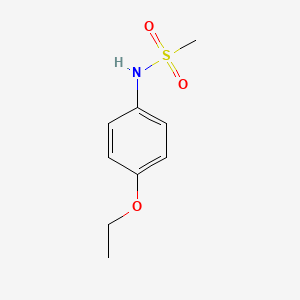

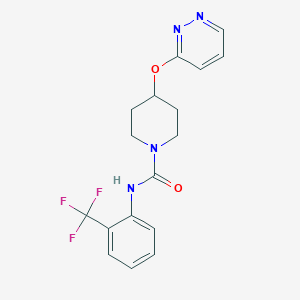

![molecular formula C21H19N3O4S B2620141 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 923157-68-0](/img/structure/B2620141.png)

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Potential

- Cytotoxic Activity : A study by Al-Sanea et al. (2020) explored the synthesis of compounds similar to 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, highlighting their potential anticancer activity. One compound demonstrated significant growth inhibition in various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Al-Sanea et al., 2020).

Synthesis of Heterocyclic Compounds

- Novel Compound Synthesis : The research by Abu‐Hashem et al. (2020) involved synthesizing new compounds from benzodifuranyl and 1,3,5-triazines, leading to the creation of various heterocyclic compounds. These compounds showed potential as COX-2 inhibitors and had analgesic and anti-inflammatory activities, which may include derivatives of the specified compound (Abu‐Hashem et al., 2020).

Antitumor Evaluation

- Antitumor Activities : Research by Shams et al. (2010) focused on synthesizing various heterocyclic derivatives, including those similar to 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide. These compounds exhibited significant inhibitory effects against various cancer cell lines, demonstrating their potential in antitumor therapies (Shams et al., 2010).

Antimicrobial Activities

- Antimicrobial and Antifungal Properties : The study by Wardkhan et al. (2008) investigated the antimicrobial activities of newly synthesized compounds, including derivatives of the specified compound, against bacterial and fungal isolates. These findings suggest potential applications in antimicrobial treatments (Wardkhan et al., 2008).

Synthesis of Pyrimidine Derivatives

- Antiinflammatory and Analgesic Activities : Sondhi et al. (2009) synthesized pyrimidine derivatives, possibly including the specified compound, and evaluated them for anti-inflammatory and analgesic activities. This research underscores the medicinal potential of these compounds in pain and inflammation management (Sondhi et al., 2009).

Blood Platelet Aggregation Inhibition

- Inhibitors of Blood Platelet Aggregation : Ishikawa et al. (1981) synthesized and tested derivatives of 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide for their ability to inhibit blood platelet aggregation. This suggests potential therapeutic applications in cardiovascular health (Ishikawa et al., 1981).

Insecticidal Properties

- Insecticidal Activities : Fadda et al. (2017) explored the insecticidal potential of derivatives of the specified compound against the cotton leafworm, indicating its use in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name |

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-3-24-20(26)19-18(15-9-4-5-10-16(15)28-19)23-21(24)29-12-17(25)22-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBXBJXPDAJOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

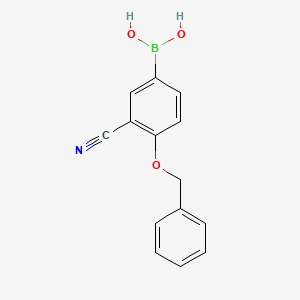

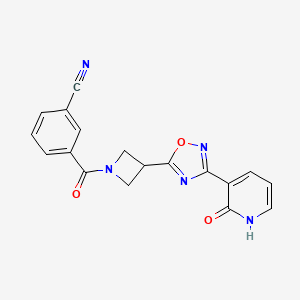

![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)

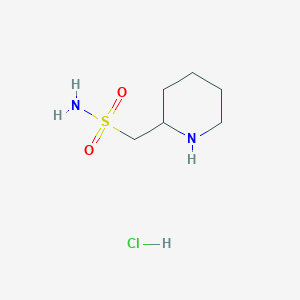

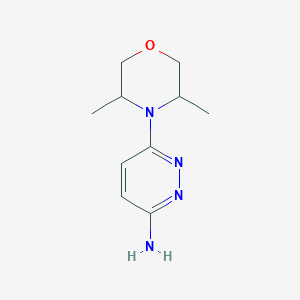

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)

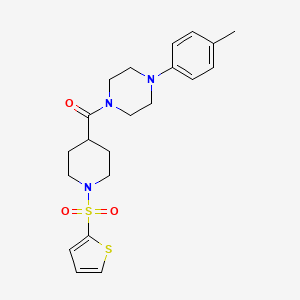

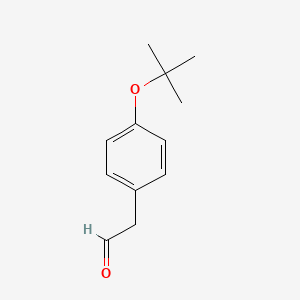

![Methyl (E)-4-[(2,5-difluorophenyl)methyl-[(1,5-dimethylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2620065.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2620070.png)

![2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2620072.png)